1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone
Description
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a 1,2,4-oxadiazole moiety and a 2-fluorophenoxy group attached to an ethanone backbone. This structural framework is commonly explored in medicinal chemistry for its pharmacokinetic versatility and target-binding capabilities .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-11-3-1-2-4-12(11)20-8-13(19)18-6-5-10(7-18)14-16-9-21-17-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWRJNZNQCKIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via the reaction of amines with suitable electrophiles, such as alkyl halides or epoxides.
Coupling of the Fluorophenoxy Group: The final step involves the coupling of the fluorophenoxy group to the intermediate compound, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound has shown potential in drug development, particularly as an anti-cancer and anti-diabetic agent. Research indicates that derivatives of oxadiazoles can exhibit significant biological activity. For instance, studies on similar oxadiazole derivatives have demonstrated their efficacy in inhibiting cancer cell proliferation and modulating metabolic pathways associated with diabetes .
Case Study: Anti-Cancer Activity
In a study involving 1,3,4-oxadiazole derivatives, molecular docking simulations indicated favorable interactions with target proteins involved in cancer progression. The synthesized compounds were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into their mechanism of action .
Agricultural Chemistry
The compound is also being explored for its potential use in agrochemicals. Its unique structure may allow it to function effectively as a pesticide or herbicide. The fluorophenoxy group could enhance the compound's ability to target specific pests while reducing non-target effects on beneficial organisms.
Research Insights
Recent research has highlighted the synthesis of oxadiazole derivatives with herbicidal properties. These studies suggest that modifications to the oxadiazole structure can lead to improved efficacy against common agricultural pests .
Material Science
In material science, the compound's properties are being investigated for applications in creating advanced materials such as conductive polymers. These materials are crucial for developing electronics and energy storage devices.
Potential Applications
The structural characteristics of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone suggest that it may be utilized in the formulation of materials with enhanced electrical conductivity and stability under various environmental conditions .
Biochemical Research
The compound is also significant in biochemical research, particularly in enzyme inhibition studies. Its ability to interact with specific enzymes can provide insights into metabolic pathways and therapeutic targets.
Example of Biochemical Application
Studies have shown that oxadiazole-containing compounds can act as inhibitors for certain enzymes involved in metabolic disorders. This property makes them valuable for research aimed at understanding disease mechanisms and developing new therapeutic strategies .
Comparative Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in heterocyclic cores, substituents, and functional groups. Below is a detailed comparison with key derivatives from recent literature:
Oxadiazole-Pyrrolidine Derivatives
- Compound 1a/1b: 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole Key Differences: Replaces the 2-fluorophenoxy group with a pyridyl-phenyl ether and introduces a phenylethyl chain on pyrrolidine. Impact: The bulkier phenylethyl group reduces solubility compared to the target compound, while the pyridyl moiety may alter binding affinity to receptors sensitive to aromatic nitrogen .
Triazole-Based Ethanones
- 2cab: 2-[4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone Key Differences: Substitutes the oxadiazole with a triazole ring and replaces fluorophenoxy with a methoxyphenyl group. Impact: The triazole’s polarity improves aqueous solubility but may reduce membrane permeability compared to the oxadiazole-containing target compound .
Pyrazole-Oxadiazole Hybrids
- 4c: 1-(5-((1H-pyrazol-1-yl)methyl)-2-(4-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone Key Differences: Incorporates a pyrazole-methyl group and a nitro-substituted aryl ring.
Fluorinated Pyrrolidine Derivatives
- Phenoxy-pyrrolidine derivative (): Features a trifluoromethyl group instead of fluorine on the phenoxy ring. Impact: The trifluoromethyl group increases lipophilicity and metabolic resistance but may introduce steric hindrance, reducing target engagement .
Structural and Physicochemical Data Comparison
Key Research Findings
Heterocyclic Core Influence :
- Oxadiazole derivatives (target compound, 1a/1b) exhibit superior metabolic stability compared to triazole analogs (2cab) due to reduced susceptibility to enzymatic oxidation .
- Pyrazole-oxadiazole hybrids (4c) show enhanced antibacterial activity but lower solubility than the target compound, limiting in vivo applications .
Substituent Effects: Fluorine in the target compound improves blood-brain barrier penetration compared to methoxy or nitro groups in analogs . Phenylethyl chains (1a/1b) increase hydrophobic interactions but reduce oral bioavailability by ~20% compared to the target compound’s fluorophenoxy group .
Synthetic Accessibility :
- The target compound’s synthesis avoids the multi-step halogenation required for triazoloamide derivatives (), improving scalability .
Biological Activity
The compound 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is part of a broader class of oxadiazole derivatives that have garnered significant attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- GPBAR1 Agonism : Recent studies have highlighted the potential of oxadiazole derivatives as selective agonists for the G-protein bile acid receptor 1 (GPBAR1), which is implicated in metabolic and inflammatory diseases such as type 2 diabetes and non-alcoholic steatohepatitis. Compounds similar to our target compound have shown promising results in selectively activating GPBAR1 while avoiding cross-reactivity with other bile acid receptors .
- Anticancer Properties : The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Mechanistic studies suggest that these compounds can inhibit various enzymes and growth factors associated with cancer proliferation, including thymidylate synthase and histone deacetylases (HDAC) . The structural modifications in oxadiazole derivatives can enhance their cytotoxicity against malignant cells.
- Monoamine Oxidase Inhibition : Some oxadiazole compounds exhibit potent inhibition of monoamine oxidase (MAO), particularly MAO-B, which is relevant for treating neurodegenerative disorders. The structure-activity relationship (SAR) studies indicate that modifications can lead to nanomolar inhibition levels .
Summary of Biological Activities
Case Study 1: GPBAR1 Agonists
A study focused on the synthesis and evaluation of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives demonstrated significant GPBAR1 agonist activity. The most effective compounds induced mRNA expression of pro-glucagon, indicating their potential role in glucose metabolism regulation .
Case Study 2: Anticancer Activity
Research on various 1,3,4-oxadiazole derivatives revealed their ability to inhibit telomerase and HDAC activities in different cancer cell lines. These compounds exhibited cytotoxic effects that were significantly higher than standard chemotherapeutics used in clinical settings, showcasing their potential as novel anticancer agents .
Case Study 3: Neurodegenerative Disorders
The development of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides highlighted their role as MAO-B inhibitors. One compound displayed an IC50 value of 0.0027 µM, marking it as a promising candidate for further development in treating conditions like Parkinson's disease .
Q & A
Q. What are the recommended synthetic routes for 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone?
The synthesis typically involves multi-step protocols:
- Step 1 : Construct the pyrrolidine-oxadiazole core via cyclization. For oxadiazole formation, nitrile oxides can react with pyrrolidine-derived amides under microwave-assisted conditions (60–80°C, 2–4 hrs) to improve regioselectivity .
- Step 2 : Introduce the 2-fluorophenoxy group via nucleophilic substitution. React the pyrrolidine intermediate with 2-fluorophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hrs .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) by HPLC .
Q. How should researchers characterize this compound to confirm structural integrity?
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.3 ppm; oxadiazole C=O at ~165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ mode to confirm molecular ion [M+H]⁺ and rule out byproducts .
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry of the pyrrolidine-oxadiazole moiety .
Q. What safety precautions are critical during handling?
- Hazards : Potential skin/eye irritation (Category 2) and respiratory toxicity (Category 3) .
- Mitigation : Use fume hoods, wear nitrile gloves, and employ full-face shields during synthesis. Store in airtight containers at –20°C to prevent decomposition .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on the oxadiazole’s electron-deficient ring for hydrogen bonding .
- DFT Calculations : Analyze charge distribution to predict reactivity at the pyrrolidine nitrogen or fluorophenoxy oxygen .
- SAR Studies : Systematically modify substituents (e.g., replace 2-fluorophenoxy with 3-fluoro) and correlate with activity using QSAR models .
Q. How should researchers address contradictions in biological assay data?
- Case Example : If IC₅₀ values vary across studies, validate assay conditions:
Q. What strategies improve the compound’s stability under physiological conditions?
- pH Stability Testing : Incubate in buffers (pH 4–9) at 37°C for 24 hrs. Monitor degradation via UV-Vis or LC-MS. The fluorophenoxy group may hydrolyze at pH >8; consider prodrug approaches .
- Light Sensitivity : Store in amber vials if UV-Vis shows photodegradation (λmax ~270 nm) .
- Formulation : Encapsulate in liposomes or PEGylate to enhance plasma half-life .
Q. How can reaction yields be optimized for scale-up synthesis?
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for acylation steps or Pd/C for hydrogenation .
- Microwave vs. Conventional Heating : Compare yields for oxadiazole cyclization; microwaves often reduce time from 12 hrs to 2 hrs with 15–20% yield improvement .
- Workup Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
